
(4-Brom-1,5-dimethyl-1H-pyrazol-3-yl)methanol
Übersicht
Beschreibung
“(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” is a chemical compound with the empirical formula C6H9O1N2Br1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol”, involves various strategies. One such strategy is the multicomponent approach, which involves the cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 205.05 .
Physical And Chemical Properties Analysis
“(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” is a solid substance . The empirical formula of this compound is C6H9O1N2Br1, and its molecular weight is 205.05 .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
(4-Brom-1,5-dimethyl-1H-pyrazol-3-yl)methanol: dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Brom- und Methanol-Funktionsgruppen machen es zu einem geeigneten Kandidaten für weitere chemische Modifikationen, die zur Entwicklung von Verbindungen mit potenziellen antibakteriellen, entzündungshemmenden, anticancerogenen, analgetischen, antikonvulsiven, anthelmintischen, antioxidativen und herbiziden Eigenschaften führen .
Antimikrobielle Anwendungen
Der Pyrazol-Rest ist bekannt für seine antimikrobiellen Eigenschaften. Von This compound synthetisierte Derivate können gegen ein Spektrum von bakteriellen und Pilzpathogenen getestet werden. Dies beinhaltet die Erforschung neuer Behandlungen für arzneimittelresistente Stämme von Bakterien und Pilzen .
Korrosionsschutz
In industriellen Umgebungen kann die Korrosion von Metallen ein erhebliches Problem darstellen. Aus This compound abgeleitete Verbindungen können als Korrosionsschutzmittel eingesetzt werden, insbesondere in sauren Umgebungen. Ihre Wirksamkeit kann durch gravimetrische Analyse, Tafel-Polarisation und elektrochemische Impedanzspektroskopie (EIS) bewertet werden .
Landwirtschaftliche Chemieforschung
In der Landwirtschaft besteht ein ständiger Bedarf an neuen Herbiziden und Pestiziden. Der Pyrazol-Kern von This compound kann zur Entwicklung neuartiger Verbindungen genutzt werden, die spezifische Schädlinge oder Unkräuter bekämpfen, die Umweltbelastung reduzieren und das Sicherheitsprofil landwirtschaftlicher Chemikalien verbessern .
Antioxidative Forschung
Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung freier Radikale und der Verhinderung von oxidativem Stress. Derivate von This compound können auf ihre antioxidative Kapazität hin untersucht werden, was zur Entwicklung neuer Therapeutika für Krankheiten führen kann, die durch oxidativen Stress verursacht werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects . They have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is known that 4-substituted pyrazoles, including (4-bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol, can act as inhibitors of liver alcohol dehydrogenase . This suggests that (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol may interact with this enzyme, potentially altering its function and leading to changes in the metabolism of alcohol in the body.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolic pathway of alcohol in the body. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohol, converting it into acetaldehyde, a toxic metabolite. Inhibition of this enzyme could potentially disrupt this pathway, leading to changes in the body’s response to alcohol.
Result of Action
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may lead to alterations in the metabolism of alcohol in the body, potentially leading to an accumulation of alcohol or its metabolites.
Eigenschaften
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECUJSMUXCNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073067-93-2 | |
| Record name | (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




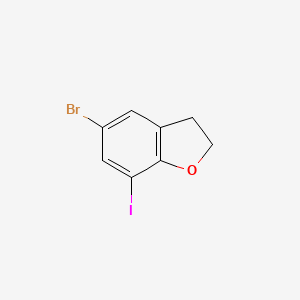
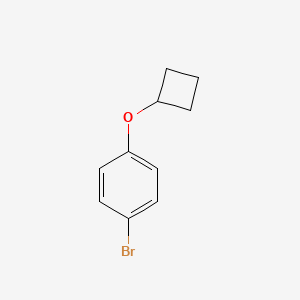
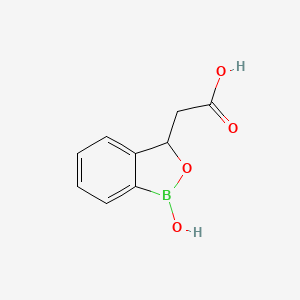
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
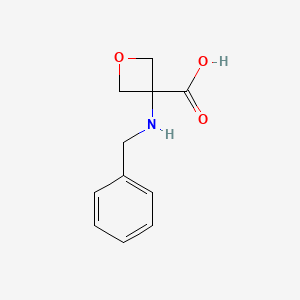
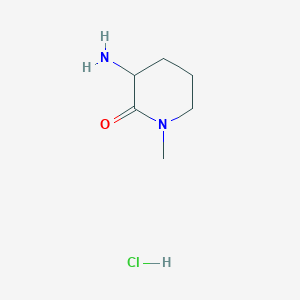

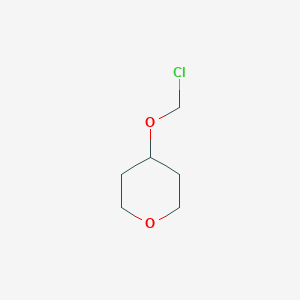


![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
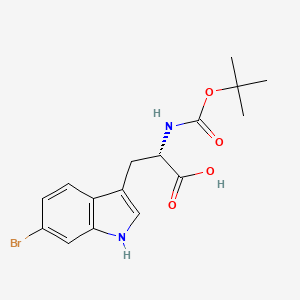
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)